| eNovation Chemicals LLC |

Y1244196-250mg |

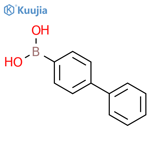

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

250mg |

$80 |

2024-06-06 |

|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. |

R91780-100mg |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

|

100mg |

¥2488.0 |

2021-09-04 |

|

| 1PlusChem |

1P00IM9I-100mg |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

100mg |

$12.00 |

2024-04-20 |

|

| 1PlusChem |

1P00IM9I-250mg |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

250mg |

$30.00 |

2023-12-15 |

|

| 1PlusChem |

1P00IM9I-1g |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

1g |

$92.00 |

2024-04-20 |

|

| eNovation Chemicals LLC |

Y1244196-250mg |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

250mg |

$80 |

2025-03-01 |

|

| eNovation Chemicals LLC |

Y1244196-1g |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

1g |

$165 |

2025-02-25 |

|

| eNovation Chemicals LLC |

Y1244196-5g |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

5g |

$585 |

2025-03-01 |

|

| eNovation Chemicals LLC |

Y1244196-1g |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

1g |

$165 |

2025-03-01 |

|

| eNovation Chemicals LLC |

Y1244196-100mg |

(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol |

878049-66-2 |

98% |

100mg |

$70 |

2025-02-25 |

|

![(R)-3,3'-Di([1,1'-biphenyl]-4-yl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol structure](https://pt.kuujia.com/scimg/cas/878049-66-2x500.png)